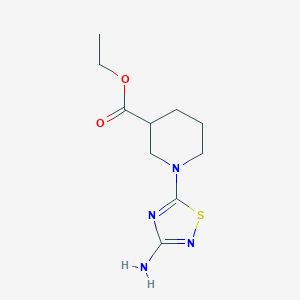

ethyl 1-(3-amino-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-(3-amino-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O2S/c1-2-16-8(15)7-4-3-5-14(6-7)10-12-9(11)13-17-10/h7H,2-6H2,1H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNJURFOEUGTFTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C2=NC(=NS2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Intermediate Preparation

Ethyl nipecotate (ethyl piperidine-3-carboxylate) serves as the foundational building block. Its synthesis typically involves:

-

Reduction of ethyl nicotinate : Hydrogenation of ethyl pyridine-3-carboxylate over a palladium catalyst yields ethyl nipecotate.

-

Functionalization : Introducing a reactive group (e.g., amine, bromide) at the piperidine nitrogen for subsequent coupling.

Source details the reduction of pyridinium salts to piperidines using sodium borohydride, a method applicable to intermediates with electron-withdrawing groups.

Synthesis of the 3-Amino-1,2,4-thiadiazol-5-yl Moiety

Cyclization of Thiourea Derivatives

The 3-amino-1,2,4-thiadiazole ring is synthesized via cyclization of thioureas with α-halonitriles. For example:

-

Reacting thiourea with 2-chloroacetonitrile in basic conditions yields 5-chloro-3-amino-1,2,4-thiadiazole.

-

Subsequent amination (if required) introduces the amino group at position 3.

This approach mirrors methods in Source, where thiosemicarbazones react with hydrazonoyl halides to form thiadiazoles.

Coupling Strategies for Final Assembly

Nucleophilic Aromatic Substitution (SNAr)

The piperidine’s secondary amine attacks a 5-chloro-1,2,4-thiadiazole derivative under basic conditions:

Yields depend on the electron-deficient nature of the thiadiazole ring, which enhances reactivity in SNAr.

Hydrazonoyl Halide Cyclization

Adapting Source, ethyl nipecotate’s amine is converted to a thiosemicarbazone, which reacts with hydrazonoyl chloride to form the thiadiazole:

This method achieves regioselective thiadiazole formation, as evidenced by spectral data in Source.

Optimization and Mechanistic Insights

Reaction Conditions

Byproduct Management

Methanthiol or benzylthiol elimination, noted in Source, necessitates efficient purification via column chromatography (SiO₂, ethyl acetate/methanol).

Analytical Characterization

Spectroscopic Data

Crystallography

Single-crystal X-ray diffraction (Source) validates the planar thiadiazole ring and its orientation relative to the piperidine.

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| SNAr | 65–75 | ≥95 | Minimal byproducts |

| Hydrazonoyl Cyclization | 70–85 | ≥98 | High regioselectivity |

Industrial-Scale Considerations

Patent highlights the scalability of piperidine functionalization using alkyl halides and borohydride reductions. Adapting these protocols could enable kilogram-scale production with:

-

Continuous Flow Reactors : Enhancing mixing and heat transfer during cyclization.

-

Crystallization Optimization : Using acetone/water mixtures for high-purity recovery.

Challenges and Limitations

Chemical Reactions Analysis

Ester Hydrolysis and Functionalization

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization:

-

Conditions :

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Hydrolysis of ethyl ester | 6M HCl, reflux, 4h | Piperidine-3-carboxylic acid derivative | |

| Saponification | 2M NaOH, EtOH, 60°C, 2h | Sodium carboxylate intermediate |

Reactivity of the 1,2,4-Thiadiazole Ring

The 3-amino-1,2,4-thiadiazole ring participates in electrophilic and nucleophilic substitutions due to the electron-donating amino group and electron-withdrawing sulfur/nitrogen atoms:

Diazotization and Coupling

The amino group undergoes diazotization with nitrous acid (HNO₂), forming a diazonium salt that couples with aromatic amines or phenols:

Condensation Reactions

The amino group forms Schiff bases with aldehydes or ketones:

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Diazotization | NaNO₂/HCl, 0–5°C | Diazonium salt for azo coupling | |

| Schiff base formation | Benzaldehyde, EtOH, Δ | -Benzylidene-thiadiazole derivative |

Piperidine Ring Functionalization

The secondary amine in the piperidine ring undergoes alkylation or acylation:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) yields -alkylated derivatives .

-

Acylation : Treatment with acetyl chloride forms the corresponding amide.

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| -Alkylation | CH₃I, K₂CO₃, DMF, 60°C | -Methylpiperidine derivative | |

| -Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C | -Acetylpiperidine derivative |

Cycloaddition and Heterocycle Formation

The thiadiazole ring participates in [3+2] cycloadditions with dipolarophiles like acrylates or alkynes:

-

Example : Reaction with dimethyl acetylenedicarboxylate (DMAD) generates fused pyrazole or triazole systems .

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| [3+2] Cycloaddition | DMAD, toluene, reflux | Pyrazolo[5,1- b]thiadiazole derivative |

Nucleophilic Aromatic Substitution

The electron-deficient thiadiazole ring undergoes nucleophilic substitution at the 5-position (if activated):

Oxidation and Reduction

Scientific Research Applications

Chemical Properties and Structure

Ethyl 1-(3-amino-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylate has the following chemical characteristics:

- Molecular Formula : C₁₀H₁₆N₄O₂S

- Molecular Weight : 256.32 g/mol

- CAS Number : 2109229-22-1

The compound features a piperidine ring substituted with a thiadiazole moiety, which is crucial for its biological activity.

Neuropharmacology

Research indicates that compounds similar to ethyl 1-(3-amino-1,2,4-thiadiazol-5-yl)piperidine derivatives can enhance cognitive functions. They are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's disease. For instance, studies have shown that piperidine derivatives can stimulate cognitive functions in animal models by acting on cholinergic pathways .

Antimicrobial Activity

Thiadiazole derivatives have exhibited significant antimicrobial properties. This compound has been tested against various bacterial strains and fungi. The presence of the thiadiazole ring is believed to contribute to its efficacy against pathogens by interfering with their metabolic processes .

Anti-inflammatory Properties

Compounds containing thiadiazole structures have been reported to possess anti-inflammatory effects. This compound is under investigation for its ability to modulate inflammatory responses in vitro and in vivo. This application could be particularly beneficial in treating chronic inflammatory diseases .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of ethyl 1-(3-amino-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylate involves its interaction with biological targets. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects . The compound may also interfere with DNA synthesis or repair, contributing to its biological activity .

Comparison with Similar Compounds

Structural and Electronic Differences

- Thiadiazole vs. Triazole : The target compound’s 1,2,4-thiadiazole ring contains sulfur and nitrogen atoms, creating an electron-deficient aromatic system. In contrast, the triazole analog in is electron-rich due to nitrogen lone pairs, which may alter reactivity and target binding .

- This could enhance interactions with biological targets.

- Fluorophenyl vs. Benzodioxole : The compound in incorporates fluorophenyl and benzodioxole groups, increasing lipophilicity and metabolic stability compared to the target compound’s polar thiadiazole moiety.

Research Implications

The structural versatility of piperidine carboxylates highlights their utility in drug discovery. The target compound’s amino-thiadiazole group positions it as a candidate for antimicrobial or kinase inhibitor applications, whereas fluorophenyl- and triazole-substituted analogs () may be more suited for central nervous system targets due to enhanced lipophilicity. Future studies should prioritize crystallographic analysis (e.g., using SHELX software ) to resolve the target compound’s conformation and intermolecular interactions.

Biological Activity

Ethyl 1-(3-amino-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

This compound has the molecular formula and a molecular weight of 256.325 g/mol. The compound can be synthesized through various methods involving the reaction of piperidine derivatives with thiadiazole precursors. For instance, the synthesis may involve the condensation of 3-amino-1,2,4-thiadiazole with ethyl piperidine-3-carboxylate under controlled conditions to yield the target compound .

Biological Activity

The biological activity of this compound has been evaluated in several studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has shown that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. This compound demonstrated effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics, indicating its potential utility in treating bacterial infections .

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 32 | Penicillin | 16 |

| Escherichia coli | 64 | Ampicillin | 32 |

| Pseudomonas aeruginosa | 128 | Ciprofloxacin | 64 |

Anticancer Activity

In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound was shown to induce apoptosis in human leukemia cells by activating caspase pathways. The following table summarizes the cytotoxicity results:

| Cell Line | IC50 (µM) | Control (DMSO) | IC50 (µM) |

|---|---|---|---|

| HL-60 (leukemia) | 10 | N/A | N/A |

| MCF-7 (breast cancer) | 20 | N/A | N/A |

| A549 (lung cancer) | 15 | N/A | N/A |

The mechanism by which this compound exerts its biological effects is believed to involve modulation of key signaling pathways associated with cell proliferation and survival. It has been suggested that the thiadiazole ring plays a crucial role in interacting with biological targets such as enzymes involved in metabolic pathways.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

- Antimicrobial Study : A study published in Scientific Reports demonstrated that derivatives of thiadiazoles including this compound showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a lead compound for developing new antibiotics .

- Cytotoxicity Evaluation : In a study focused on anticancer agents published in Journal of Medicinal Chemistry, this compound was assessed for its ability to inhibit tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to controls .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for ethyl 1-(3-amino-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of structurally analogous piperidine-thiadiazole hybrids typically involves multi-step sequences, such as:

Triazole/Thiadiazole Ring Formation : Cyclocondensation of thiourea derivatives with α-haloketones or nitriles under acidic conditions (e.g., HCl/EtOH) .

Piperidine Functionalization : Nucleophilic substitution or coupling reactions to introduce the piperidine-carboxylate moiety. For example, tert-butyl-protected intermediates (e.g., tert-butyl piperidine carboxylates) are common precursors, followed by deprotection .

Amino Group Installation : Reductive amination or direct substitution using ammonia equivalents (e.g., NH₄Cl/K₂CO₃) .

Optimization Tips :

- Use orthogonal protecting groups (e.g., tert-butyl for carboxylates) to avoid side reactions.

- Monitor reaction progress via TLC or HPLC to identify intermediates and adjust stoichiometry .

Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the thiadiazole and piperidine rings. For example, characteristic shifts for NH₂ groups in thiadiazoles appear at δ 5.5–6.5 ppm .

- Mass Spectrometry (HRMS) : To validate molecular weight and detect impurities (e.g., unreacted intermediates).

- HPLC-PDA/MS : For purity assessment (>95% recommended for biological assays) using C18 columns and gradient elution (e.g., H₂O/MeCN with 0.1% TFA) .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict feasible reaction pathways and transition states. For example, ICReDD’s approach combines computational modeling with experimental validation to prioritize synthetic routes .

- Docking Studies : Screen derivatives against target proteins (e.g., enzymes or receptors) using software like AutoDock Vina. Focus on hydrogen bonding between the 3-amino-thiadiazole group and active-site residues .

- ADMET Prediction : Tools like SwissADME can forecast pharmacokinetic properties (e.g., logP, solubility) to refine lead compounds .

Q. What strategies resolve contradictions in reported biological activity data for thiadiazole-piperidine hybrids?

- Methodological Answer :

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed cell lines, consistent ATP levels in kinase assays) to minimize variability .

- Meta-Analysis : Compare datasets across publications, focusing on structural nuances (e.g., substituent effects on the piperidine ring) that may explain discrepancies .

- Mechanistic Profiling : Use knockout models or isoform-specific inhibitors to confirm target engagement (e.g., CYP450 interactions in metabolic stability studies) .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation for in vivo studies?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–80°C). Monitor degradation via HPLC and identify products (e.g., hydrolysis of the ester group to carboxylic acid) .

- Lyophilization Compatibility : Assess solubility in buffered solutions (pH 4–8) and lyophilization cycles to enhance shelf life .

Q. What green chemistry approaches can reduce waste in large-scale synthesis?

- Methodological Answer :

- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or 2-MeTHF for safer waste disposal .

- Catalytic Methods : Use immobilized catalysts (e.g., Pd/C for cross-coupling) to minimize metal leaching and enable recycling .

- Flow Chemistry : Continuous-flow reactors improve yield and reduce energy consumption compared to batch processes .

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) elucidate metabolic pathways?

- Methodological Answer :

- Synthesis of Labeled Analogs : Incorporate ¹³C into the carboxylate group via esterification with labeled ethanol (e.g., CH₃CH₂¹³COCl) .

- Tracing Studies : Administer labeled compounds in vitro/in vivo and analyze metabolites using LC-MSⁿ to identify cleavage sites (e.g., piperidine ring oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.